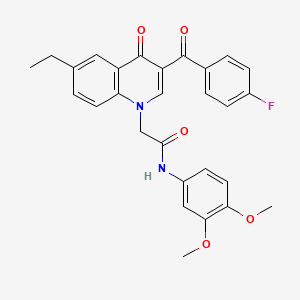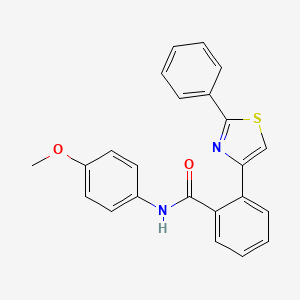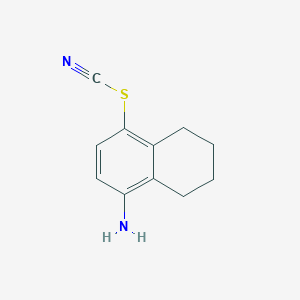
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, a thiophene ring, a pyrazole ring, and sulfonamide groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Thiophene derivatives can be synthesized using various strategies, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis pathway for this specific compound is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has led to the development of novel synthetic routes and structural analyses. For example, the synthesis of vinyl fluorides from fluoromethyl phenyl sulfone, showcasing a method where fluorine acts as a key functional group in chemical transformations, indicates the importance of sulfone and fluorine functional groups in medicinal chemistry and material science J. McCarthy et al., 1990. Moreover, the catalytic asymmetric addition to cyclic N-acyl-iminium using α-fluoro(phenylsulfonyl)methane derivatives emphasizes the role of these compounds in accessing sulfone-bearing molecules with high stereoselectivity, relevant for drug development and organic synthesis V. Bhosale et al., 2022.
Molecular Conformations and Hydrogen Bonding
The detailed study of molecular conformations and hydrogen bonding patterns in closely related pyrazolo[4,3-c]pyridines provides insight into the structural basis of their biological activities and intermolecular interactions. This research aids in understanding how subtle changes in molecular structure can influence the overall properties of the compounds, potentially guiding the design of new drugs and materials B. K. Sagar et al., 2017.
Antiproliferative Activities
The exploration of pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines highlights the therapeutic potential of these compounds. This research demonstrates the capacity of sulfonamide derivatives to act as potent inhibitors of cell proliferation, opening avenues for the development of new anticancer agents Samet Mert et al., 2014.
Interaction and Inhibition Mechanisms
Investigations into the interaction studies of various derivatives with biological targets, such as carbonic anhydrase isozymes, reveal the mechanism of action and potential therapeutic applications of these compounds. The inhibition of enzyme activity by specific sulfonamide derivatives underscores their role as drug candidates for treating conditions associated with dysregulated enzyme activity Nurgün Büyükkıdan et al., 2017.
Chemical Properties and Reactions
The fluoride-mediated synthesis of alkyl amino- and ether-substituted pyrazoles demonstrates the chemical versatility of sulfone derivatives. This research provides valuable knowledge for the development of new synthetic methodologies and the functionalization of molecules for various applications A. Shavnya et al., 2005.
Propiedades
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKYEQNZWHXJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2563368.png)



![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)
![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)
![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)
![Methyl 4-{2-oxo-2-[2-(3-oxo-1-cyclohexenyl)hydrazino]ethoxy}benzenecarboxylate](/img/structure/B2563379.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2563386.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563387.png)
